(r)-Oxybutynin

Catalog No.
S626560
CAS No.
119618-21-2
M.F
C22H31NO3
M. Wt
357.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(r)-Oxybutynin

CAS Number

119618-21-2

Product Name

(r)-Oxybutynin

IUPAC Name

4-(diethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate

Molecular Formula

C22H31NO3

Molecular Weight

357.5 g/mol

InChI

InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3/t22-/m0/s1

InChI Key

XIQVNETUBQGFHX-QFIPXVFZSA-N

SMILES

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O

Canonical SMILES

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O

Isomeric SMILES

CCN(CC)CC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O

Pharmacokinetics and Pharmacodynamics of (r)-Oxybutynin

Studies have shown that (r)-oxybutynin is the more pharmacologically active enantiomer compared to (s)-oxybutynin []. This means that (r)-oxybutynin has a stronger effect on the muscarinic receptors in the bladder wall, which are responsible for bladder contractions. Additionally, (r)-oxybutynin exhibits a different metabolic profile than (s)-oxybutynin, potentially leading to fewer side effects [].

A study published in the Journal of Clinical Pharmacology found that the bioavailability of (r)-oxybutynin is lower compared to the racemic mixture when administered orally []. However, research suggests that intravesical administration of (r)-oxybutynin may provide a more targeted approach with improved bioavailability [].

Potential Benefits of (r)-Oxybutynin in OAB Treatment

Several research areas are exploring the potential benefits of (r)-oxybutynin in OAB treatment:

  • Reduced side effects: Compared to the racemic mixture, (r)-oxybutynin might offer a potential reduction in anticholinergic side effects, such as dry mouth, constipation, and cognitive impairment [, ].
  • Improved efficacy: Studies suggest that (r)-oxybutynin may be more effective in reducing OAB symptoms compared to the racemic mixture [].
  • Targeted delivery methods: Ongoing research is exploring different delivery methods for (r)-oxybutynin, such as transdermal patches and intravesical gels, to potentially improve efficacy and reduce systemic side effects [].

(R)-Oxybutynin is a chiral compound that is a more potent enantiomer of oxybutynin, which is primarily used as an anticholinergic medication to treat overactive bladder syndrome. Oxybutynin is known for its ability to reduce urinary urgency and frequency by acting as a muscarinic acetylcholine receptor antagonist. The compound has a chemical formula of C22H31NO3 and is classified as a tertiary amine with a unique structure that includes a quinuclidine moiety, which enhances its pharmacological activity .

Oxybutynin's mechanism of action is relevant to understand (R)-Oxybutynin's potential effects. Oxybutynin acts as a competitive antagonist at muscarinic receptors, particularly the M2 and M3 subtypes []. These receptors are involved in smooth muscle contraction. By blocking acetylcholine binding to these receptors, oxybutynin relaxes bladder smooth muscle, thereby reducing urinary urgency and frequency, which is beneficial for overactive bladder conditions [].

(R)-Oxybutynin's specific mechanism of action might require further research) due to the lack of data on its isolated effects compared to the racemic mixture.

Similar to oxybutynin, (R)-Oxybutynin is likely to exhibit anticholinergic side effects. Oxybutynin is known to cause dry mouth, constipation, dizziness, and cognitive impairment at high doses [].

(R)-Oxybutynin undergoes various metabolic transformations in the body, primarily mediated by the cytochrome P450 3A4 enzyme system. The main reaction involves the conversion of (R)-oxybutynin to its active metabolite, N-desethyloxybutynin, which retains anticholinergic properties and contributes to the drug's therapeutic effects. This metabolic pathway also produces inactive metabolites, including phenylcyclohexylglycolic acid .

(R)-Oxybutynin exhibits significant biological activity as an antagonist of muscarinic acetylcholine receptors, particularly the M3 subtype, which is predominantly found in the bladder. This action leads to relaxation of the detrusor muscle and alleviation of symptoms associated with overactive bladder. Additionally, (R)-oxybutynin possesses local anesthetic properties and may exhibit calcium channel antagonism, contributing to its muscle relaxant effects . The compound's stereochemistry plays a critical role in its potency; the (R)-enantiomer is substantially more active than its (S)-counterpart.

(R)-Oxybutynin is primarily used in clinical settings for managing overactive bladder syndrome, characterized by symptoms such as urinary urgency, frequency, and incontinence. It is available in various formulations, including immediate-release tablets, extended-release capsules, and transdermal patches. Beyond its primary indication, (R)-oxybutynin has been explored for off-label uses such as treating hyperhidrosis (excessive sweating) and certain gastrointestinal disorders due to its antispasmodic properties .

Interaction studies indicate that (R)-oxybutynin can significantly interact with other medications metabolized by the cytochrome P450 enzyme system, particularly CYP3A4. These interactions can lead to altered plasma concentrations of co-administered drugs, necessitating careful monitoring when prescribed alongside other medications that affect hepatic metabolism. Additionally, patients taking (R)-oxybutynin may experience increased anticholinergic side effects when combined with other anticholinergic drugs .

Several compounds share structural and functional similarities with (R)-oxybutynin, particularly other anticholinergic agents used for treating overactive bladder. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
TolterodineMuscarinic receptor antagonistSelective for M2 receptor; fewer side effects
DarifenacinMuscarinic receptor antagonistGreater selectivity for M3 receptor; fewer CNS effects
SolifenacinMuscarinic receptor antagonistLonger half-life; less frequent dosing required
FesoterodineProdrug converted to active metaboliteFlexible dosing; minimal drug interactions

While all these compounds are effective in treating overactive bladder syndrome, (R)-oxybutynin is distinguished by its broader spectrum of action and unique pharmacokinetic profile due to its stereochemistry and metabolic pathways .

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

357.23039385 g/mol

Monoisotopic Mass

357.23039385 g/mol

Heavy Atom Count

26

UNII

5BRQ29UUB7

Wikipedia

(R)-oxybutynin

Dates

Modify: 2024-04-14

Explore Compound Types